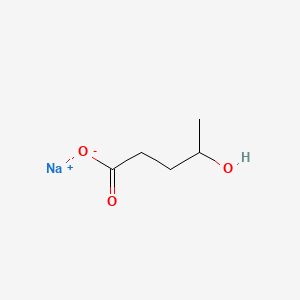
GNE-6640
Übersicht
Beschreibung
GNE-6640 is a small-molecule inhibitor specifically designed to target ubiquitin-specific-processing protease 7 (USP7). This compound has shown significant potential in the field of cancer research due to its ability to modulate the p53-MDM2 pathway, which is crucial for cell cycle regulation and apoptosis .
Wissenschaftliche Forschungsanwendungen
GNE-6640 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Ubiquitin-Proteasom-System abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die katalytische Domäne von USP7 bindet und so seine Deubiquitinase-Aktivität hemmt. Diese Hemmung verhindert die Entfernung von Ubiquitin von Substratproteinen, was zu ihrem Abbau durch das Proteasom führt. Die primären molekularen Ziele von this compound sind die Proteine p53 und MDM2, die eine entscheidende Rolle bei der Zellzyklusregulation und Apoptose spielen .
Ähnliche Verbindungen:
FT671 und FT827: Diese Verbindungen zielen ebenfalls auf USP7 ab, haben aber unterschiedliche strukturelle Merkmale und Bindungsaffinitäten.
Eindeutigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Bindungsinteraktionen mit der USP7-katalytischen Domäne, insbesondere den Wasserstoffbrückenbindungen, die mit His403 und Asp349 gebildet werden. Diese Interaktionen erhöhen seine inhibitorische Potenz und Selektivität im Vergleich zu anderen USP7-Inhibitoren .
Wirkmechanismus
Target of Action
GNE-6640 primarily targets the Ubiquitin-Specific Protease 7 (USP7) . USP7, a member of the deubiquitinases (DUBs) family, plays a crucial role in the regulation of protein degradation under physiological conditions . It hydrolyzes the bonds among ubiquitin and removes the macromolecular ubiquitin chain attached to the substrate, freeing the substrate from being recognized and degraded by the 26S proteasome .
Mode of Action
This compound exerts its inhibitory activity by sterically hindering ubiquitin binding and preventing the transition of the USP7 α5 helix to the active conformation . This interaction with USP7 inhibits the enzyme’s activity, disrupting the normal process of protein degradation .
Biochemical Pathways
The inhibition of USP7 by this compound affects various molecular signaling pathways, including DNA damage repair, p53, and transforming growth factor-β (TGF-β) pathways . By disrupting these pathways, this compound can influence a wide range of biological processes.
Pharmacokinetics
This compound has been noted for its oral bioavailability , which suggests that it can be effectively absorbed in the digestive tract and distributed throughout the body. This property enhances the compound’s potential as a therapeutic agent.
Result of Action
The inhibition of USP7 by this compound leads to the induction of tumor cell death and enhances the cytotoxicity of chemotherapeutic agents and targeted compounds . This suggests that this compound could be a valuable tool in cancer treatment strategies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GNE-6640 involves multiple steps, starting with the preparation of the indazole core. The indazole is then functionalized at the 5-position with various substituents to enhance its binding affinity and specificity for USP7. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GNE-6640 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen am Indazol-Kern. Es kann auch an Wasserstoffbrückenbindungen und Van-der-Waals-Wechselwirkungen teilnehmen, die für seine inhibitorische Aktivität entscheidend sind .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid, Katalysatoren wie Palladium auf Kohlenstoff und Basen wie Kaliumcarbonat. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um Oxidation zu verhindern .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit verbesserten Bindungseigenschaften oder modifizierten pharmakokinetischen Profilen. Diese Derivate werden oft auf ihre Wirksamkeit bei der Hemmung von USP7 und ihre potenziellen therapeutischen Anwendungen getestet .
Vergleich Mit ähnlichen Verbindungen
GNE-6776: Another USP7 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
FT671 and FT827: These compounds also target USP7 but have distinct structural features and binding affinities.
Uniqueness of GNE-6640: this compound is unique due to its specific binding interactions with the USP7 catalytic domain, particularly the hydrogen bonds formed with His403 and Asp349. These interactions enhance its inhibitory potency and selectivity compared to other USP7 inhibitors .
Eigenschaften
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


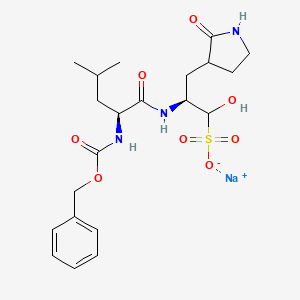

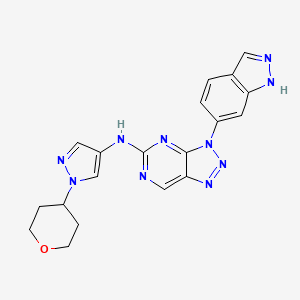
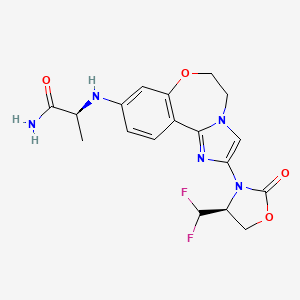
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

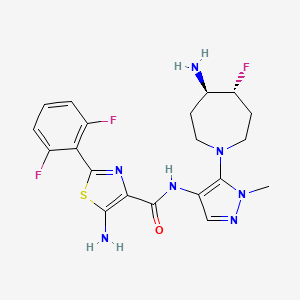

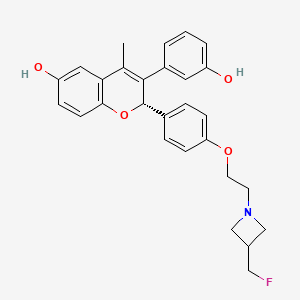
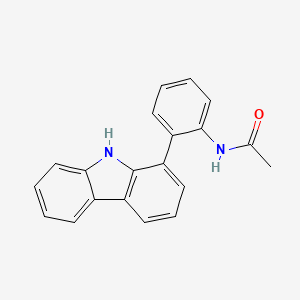

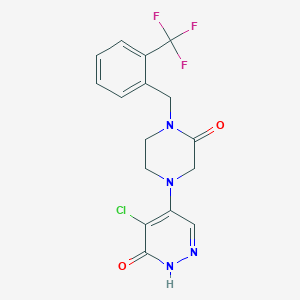
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
